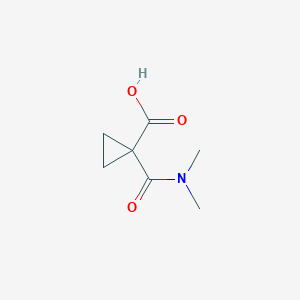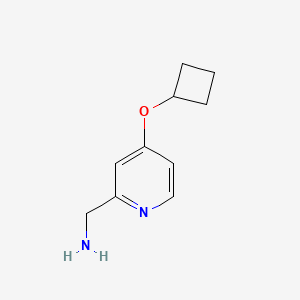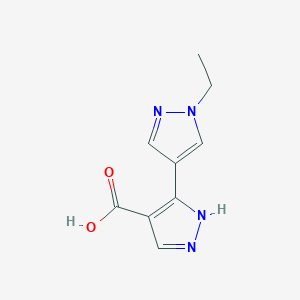
1-(Pipéridin-4-ylméthyl)imidazolidin-2-one
Vue d'ensemble
Description
1-[(Piperidin-4-yl)methyl]imidazolidin-2-one is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, ce composé est étudié pour son potentiel de précurseur dans la synthèse de divers agents pharmaceutiques. Sa structure est propice aux modifications qui peuvent mener au développement de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits .
Synthèse organique
“1-(Pipéridin-4-ylméthyl)imidazolidin-2-one” sert d’intermédiaire polyvalent en synthèse organique. Il est particulièrement utile dans la synthèse des imidazolidin-2-ones, qui sont des échafaudages précieux dans la production d’une large gamme de molécules organiques .
Chimie médicinale
En chimie médicinale, les dérivés de ce composé sont essentiels dans la conception d’inhibiteurs enzymatiques et de modulateurs de récepteurs. C’est un élément constitutif clé dans la création de composés qui peuvent interagir avec les systèmes biologiques pour traiter les maladies .
Biochimie
Biochimiquement, il peut être utilisé pour étudier les interactions protéiques et la cinétique enzymatique. Son incorporation dans des biomolécules plus importantes peut aider à élucider les relations structure-fonction au sein de systèmes biologiques complexes .
Agriculture
Bien que les applications directes en agriculture ne soient pas largement documentées, des composés comme “this compound” pourraient être étudiés pour leur utilisation potentielle dans le développement d’agrochimiques tels que les pesticides ou les herbicides, compte tenu de leur polyvalence structurelle et de leur réactivité .
Science des matériaux
En science des matériaux, ce composé pourrait être étudié pour son utilisation potentielle dans la création de nouveaux polymères ou comme monomère dans les réactions de polymérisation. Ses propriétés chimiques uniques pourraient contribuer au développement de matériaux avec des caractéristiques spécifiques souhaitées .
Analyse Biochimique
Biochemical Properties
1-(Piperidin-4-ylmethyl)imidazolidin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions . For instance, it may interact with receptor tyrosine kinases, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Cellular Effects
The effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can impact gene expression by interacting with transcription factors or epigenetic modifiers .
Molecular Mechanism
At the molecular level, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can influence gene expression by binding to DNA or RNA, thereby modulating transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can change over time due to its stability and degradation . The compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
1-(Piperidin-4-ylmethyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors . It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound could localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy metabolism .
Propriétés
IUPAC Name |
1-(piperidin-4-ylmethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKJABMNDXCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083368-89-1 | |
| Record name | 1-[(piperidin-4-yl)methyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1453819.png)


![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)







